Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate is an organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzyl cyanide with isoquinoline-2-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the benzyl and cyano groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline: A compound with a similar structure but without the cyano group.
Uniqueness
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
17954-25-5 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
benzyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H14N2O2/c19-12-17-16-9-5-4-8-15(16)10-11-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-11,17H,13H2 |
InChI Key |
QCCHDEQFKVNURN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=CC=CC=C3C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.